molecular formula C13H18N2O5 B14408426 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene CAS No. 82895-58-7

5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene

Cat. No.: B14408426
CAS No.: 82895-58-7
M. Wt: 282.29 g/mol
InChI Key: LGUBYOQDSNVZLT-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is an organic compound characterized by the presence of a butan-2-yl group, two nitro groups, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene typically involves a multi-step process. One common method starts with the nitration of 2-propoxybenzene to introduce the nitro groups at the 1 and 3 positions. This is followed by the alkylation of the benzene ring with butan-2-yl chloride under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium alkoxide, alkyl halides.

Major Products Formed

    Reduction: 5-(Butan-2-yl)-1,3-diamino-2-propoxybenzene.

    Oxidation: 5-(Butan-2-yl)-1,3-dinitro-2-hydroxybenzene.

    Substitution: Various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the butan-2-yl and propoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yl)-1,3-dinitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.

    5-(Butan-2-yl)-2-propoxybenzene: Lacks the nitro groups, reducing its potential for redox reactions.

    1,3-Dinitro-2-propoxybenzene: Lacks the butan-2-yl group, affecting its binding properties.

Uniqueness

5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and propoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

82895-58-7

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

5-butan-2-yl-1,3-dinitro-2-propoxybenzene

InChI

InChI=1S/C13H18N2O5/c1-4-6-20-13-11(14(16)17)7-10(9(3)5-2)8-12(13)15(18)19/h7-9H,4-6H2,1-3H3

InChI Key

LGUBYOQDSNVZLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1[N+](=O)[O-])C(C)CC)[N+](=O)[O-]

Origin of Product

United States

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